Allyl Group Reactivity Enables Covalent Immobilization and Crosslinking Capabilities
The presence of a terminal allyl group provides 2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol with a unique reactive pathway for radical and thiol-ene polymerizations, which is entirely absent in non-allylic analogs like MDEA and EDEA . This allows for the covalent incorporation of the molecule into polymer backbones or its use as a crosslinking agent. This functional handle is crucial for applications requiring permanent immobilization or the creation of crosslinked networks, a property not achievable with non-allylic amino alcohols.
| Evidence Dimension | Presence of a polymerizable functional group |
|---|---|
| Target Compound Data | Allyl group present (C=C double bond) |
| Comparator Or Baseline | N-Methyldiethanolamine (MDEA) and N-Ethyldiethanolamine (EDEA): Saturated alkyl group present |
| Quantified Difference | Reactive towards radicals and thiol-ene chemistry vs. no reactivity for such reactions |
| Conditions | Inferred from the functional group chemistry of allylic compounds. |
Why This Matters
This property directly determines the compound's utility in creating polymer-based materials, distinguishing it from analogs that can only act as solvents, bases, or non-functional additives.
